N-(2-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
N-(2-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties. The compound features a fused heterocyclic system that includes both pyrazole and pyrimidine rings, making it a versatile scaffold for various chemical modifications and applications .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have also been studied as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a protein crucial for cell cycle regulation .
Mode of Action
Similar pyrazolo[1,5-a]pyrimidines have shown significant inhibitory activity against cdk2 . This suggests that N-(2-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide might interact with its targets, leading to changes in their function.
Biochemical Pathways
Given its potential inhibitory activity against cdk2 , it could affect cell cycle regulation pathways.
Pharmacokinetics
In silico admet studies of similar pyrazolo[1,5-a]pyrimidines have shown suitable pharmacokinetic properties .
Result of Action
Similar pyrazolo[1,5-a]pyrimidines have shown significant cytotoxic activities against various cell lines .
Action Environment
Similar pyrazolo[1,5-a]pyrimidines have shown excellent thermal stability .
Preparation Methods
The synthesis of N-(2-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the condensation of 2-ethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
N-(2-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. .
Scientific Research Applications
N-(2-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: It has shown promise as an anticancer agent due to its ability to inhibit specific signaling pathways involved in tumor growth.
Industry: The compound’s photophysical properties make it useful in the development of fluorescent probes and materials for optoelectronic applications .
Comparison with Similar Compounds
N-(2-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Known for its use in the synthesis of various pharmaceuticals.
Pyrazolo[1,5-a]pyrimidine-5-carboxamide: Studied for its potential as an anti-inflammatory agent.
Pyrazolo[1,5-a]pyrimidine-7-carboxamide: Investigated for its role as a kinase inhibitor in cancer therapy
This compound stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-(2-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-11-6-3-4-7-13(11)18-15(20)12-10-17-19-9-5-8-16-14(12)19/h3-10H,2H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKVFQLMNWGZSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C3N=CC=CN3N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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